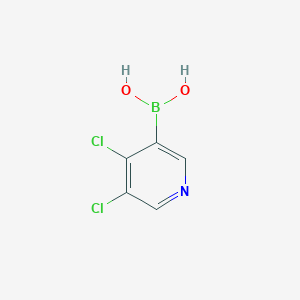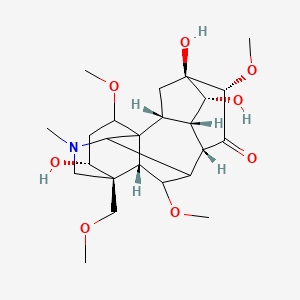
16-Epipyromesaconine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Epipyromesaconitine: is a natural compound derived from the pyrolysis of Mesaconitine. It has a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is primarily used for scientific research and is not intended for human consumption.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16-Epipyromesaconitine is obtained through the pyrolysis of Mesaconitine. Pyrolysis involves heating Mesaconitine in the absence of oxygen to break down its structure and form 16-Epipyromesaconitine.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 16-Epipyromesaconitine, as it is mainly produced for research purposes. The production is typically carried out in specialized laboratories with controlled conditions to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Epipyromesaconitine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of 16-Epipyromesaconitine can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Applications De Recherche Scientifique
16-Epipyromesaconitine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in studies related to alkaloid chemistry and natural product synthesis
Mécanisme D'action
The exact mechanism of action of 16-Epipyromesaconitine is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
16-Epipyromesaconitine is structurally similar to other alkaloids derived from natural sources. Some similar compounds include:
Mesaconitine: The parent compound from which 16-Epipyromesaconitine is derived.
Aconitine: Another well-known alkaloid with similar structural features.
Echium plantagineum alkaloids: These compounds share some structural similarities with 16-Epipyromesaconitine.
Uniqueness: 16-Epipyromesaconitine is unique due to its specific structural features and the method of its synthesis through pyrolysis. This sets it apart from other similar compounds and makes it a valuable subject for scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C24H37NO8 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6S,8S,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |
InChI |
InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15?,17+,18-,19?,20-,21-,22+,23-,24?/m1/s1 |
Clé InChI |
ZKWNBZCZKGJWES-YACDOJBPSA-N |
SMILES isomérique |
CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |
SMILES canonique |
CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


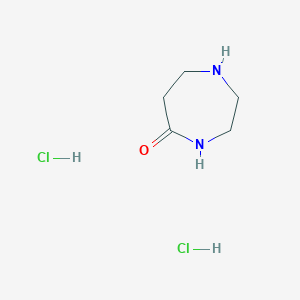
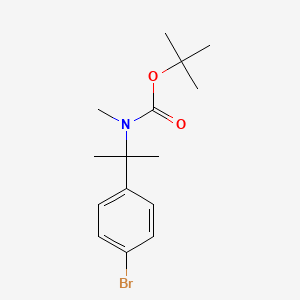
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
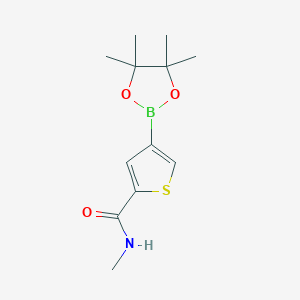
![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
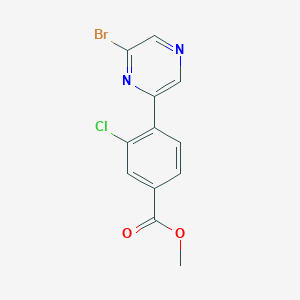
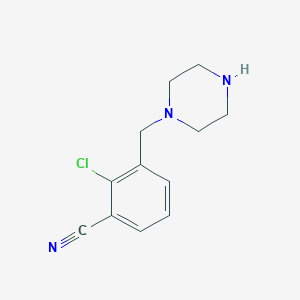
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
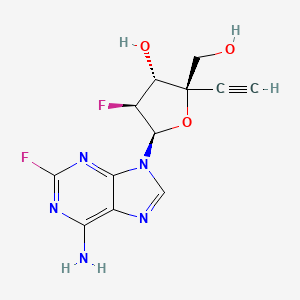
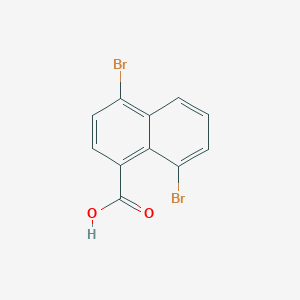
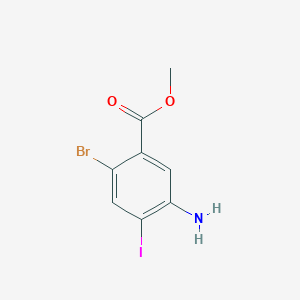
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
